1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrrole rings fused together. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents. One common method includes the use of pyridine-3-sulfonyl chloride as a starting material, which undergoes a series of reactions to introduce the pyrrole ring and form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells . This compound can also interact with other proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride: This compound has a similar structure but differs in the position of the pyrrole ring fusion, leading to different chemical and biological properties.
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: This derivative contains a chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is unique due to its specific ring fusion and the presence of the sulfonyl chloride group, which makes it a versatile intermediate for various chemical transformations. Its ability to inhibit tubulin polymerization and other biological targets also sets it apart from similar compounds .
Properties
Molecular Formula |
C7H5ClN2O2S |
---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-1-2-9-3-5(6)7/h1-4,10H |
InChI Key |
RHHUYHKECCVVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.